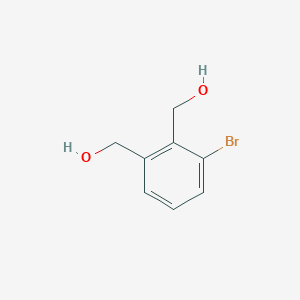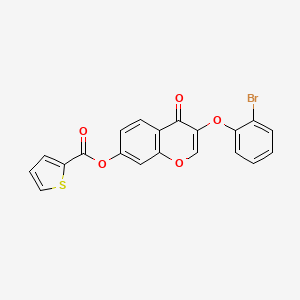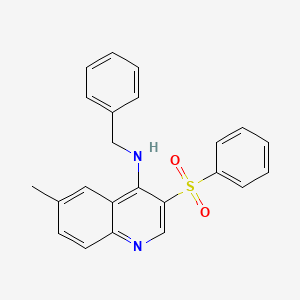
(3-Bromo-1,2-phenylene)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-1,2-phenylene)dimethanol” is a chemical compound with the CAS Number: 859782-34-6. It has a molecular weight of 217.06 and its IUPAC name is this compound . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H9BrO2 . The InChI code for this compound is 1S/C8H9BrO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 217.06 .Applications De Recherche Scientifique
Enhanced Brightness Emission-Tuned Nanoparticles
The synthesis of heterodifunctional polyfluorenes, which can form stable nanoparticles exhibiting bright fluorescence, is one application. These nanoparticles, with quantum yields as high as 84%, can have their emission wavelengths tuned through energy transfer to attached dye labels. This application is significant in the development of materials for optical devices and sensors (Fischer, Baier, & Mecking, 2013).
Synthesis and Characterization of Complex Molecules
The compound has been used in the generation, interception, and synthesis of complex molecular structures such as 1-phenyl-1,2-cyclohexadiene and its derivatives. These processes demonstrate the compound's role in the synthesis of molecules with potential applications in materials science and pharmaceuticals (Christl, Schreck, Fischer, Rudolph, Moigno, Fischer, Deuerlein, & Stalke, 2009).
Selenoether Ligand Assisted Heck Catalysis
The compound has been involved in the synthesis of selenoether ligands, which have shown activity in the Heck reaction, a type of carbon-carbon coupling reaction crucial for constructing complex molecules. This application is particularly relevant in the field of catalysis and synthetic organic chemistry (Chakraborty, Srivastava, Singh, & Butcher, 2011).
Chiral Polyurethane Synthesis
It has been used in the synthesis of chiral polyurethanes leading to π-stacked helical polymers. This research highlights the compound's application in creating materials with specific optical properties, useful in various technologies such as liquid crystals and optoelectronic devices (Gudeangadi, Sakamoto, Shichibu, Konishi, & Nakano, 2015).
Synthesis and Properties of Liquid Crystalline Polyurethanes
Another significant application is in the synthesis of liquid crystalline polyurethanes, showcasing the role of (3-Bromo-1,2-phenylene)dimethanol in the development of materials with thermotropic liquid crystalline properties. These materials have potential applications in displays and sensors (Hao-bo, Yunfeng, & Zheng, 2006).
Propriétés
IUPAC Name |
[3-bromo-2-(hydroxymethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFHKOWTRSYSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2591184.png)



![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2591192.png)
![N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2591193.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2591196.png)


![(E)-N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591203.png)

![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591205.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)
![N-[2-(1-Adamantyl)ethyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2591207.png)